5-Iodobenzo[d]oxazol-2-amine 5-Iodobenzo[d]oxazol-2-amine
Brand Name: Vulcanchem
CAS No.: 64037-13-4
VCID: VC3882333
InChI: InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
SMILES: C1=CC2=C(C=C1I)N=C(O2)N
Molecular Formula: C7H5IN2O
Molecular Weight: 260.03 g/mol

5-Iodobenzo[d]oxazol-2-amine

CAS No.: 64037-13-4

Cat. No.: VC3882333

Molecular Formula: C7H5IN2O

Molecular Weight: 260.03 g/mol

* For research use only. Not for human or veterinary use.

5-Iodobenzo[d]oxazol-2-amine - 64037-13-4

Specification

CAS No. 64037-13-4
Molecular Formula C7H5IN2O
Molecular Weight 260.03 g/mol
IUPAC Name 5-iodo-1,3-benzoxazol-2-amine
Standard InChI InChI=1S/C7H5IN2O/c8-4-1-2-6-5(3-4)10-7(9)11-6/h1-3H,(H2,9,10)
Standard InChI Key VLQYRAJKFGZRNV-UHFFFAOYSA-N
SMILES C1=CC2=C(C=C1I)N=C(O2)N
Canonical SMILES C1=CC2=C(C=C1I)N=C(O2)N

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s structure consists of a fused benzene and oxazole ring system, with an iodine atom at the 5-position and a primary amine group at the 2-position. The iodine atom introduces significant steric and electronic effects, influencing both reactivity and biological interactions. Key spectral data include:

  • ¹H NMR: Peaks corresponding to aromatic protons (δ 7.2–7.8 ppm) and the amine group (δ 5.1–5.3 ppm).

  • IR Spectroscopy: Stretching vibrations for N–H (3350 cm⁻¹) and C=O (1680 cm⁻¹) in the oxazole ring.

Physicochemical Properties

PropertyValueSource
Molecular Weight261.02 g/mol
Melting Point180–185°C (varies with purity)
SolubilityModerate in DMSO, ethanol
StabilityStable at RT; sensitive to acids/bases

The iodine substituent enhances electrophilicity, facilitating nucleophilic aromatic substitution reactions .

Synthetic Methodologies

Williamson Ether Synthesis Approach

A three-step protocol from benzo[d]oxazole-2-thiol involves:

  • Intermediate 2: Reaction with bromoacetic acid at 60°C for 4 hours .

  • Key Intermediates (4a–4v): Synthesis from aniline, phosphorus oxychloride, and substituted benzoic acids .

  • Final Product: Coupling using EDCI/HOBt activation with amines .

Cyclization of 5-Iodo-2-Nitroaniline

Alternative routes utilize cyclization with formamide under acidic conditions, yielding the benzoxazole ring . This method achieves moderate yields (45–60%) but requires stringent temperature control .

Pharmacological Activities

Neuroprotective Effects in Alzheimer’s Disease

Derivatives of 5-iodobenzo[d]oxazol-2-amine exhibit dual inhibition of acetylcholinesterase (AChE, IC₅₀ = 0.052 μM) and butyrylcholinesterase (BuChE, IC₅₀ = 1.085 μM), alongside amyloid-beta aggregation inhibition (20 μM) . Compound 92 demonstrated enhanced blood-brain barrier permeability (Pe = 10.80 × 10⁻⁶ cm/s) and reversed cognitive deficits in Aβ₁–₄₂-induced rat models .

Spns2 Transporter Inhibition

Structural analogs like SLB1122168 (IC₅₀ = 94 nM) inhibit Spns2-mediated sphingosine-1-phosphate (S1P) export, inducing lymphopenia in rodents . The iodine atom augments hydrophobic interactions with Spns2’s binding pocket, improving potency over fluorine derivatives .

Mechanism of Action

The iodine atom’s electronegativity polarizes the aromatic ring, enhancing electrophilicity at the 5-position. In cholinesterase inhibition, the amine group forms hydrogen bonds with catalytic triads, while the iodinated ring stacks with hydrophobic residues . For Spns2 inhibition, the decyl tail of derivatives embeds into lipid bilayers, disrupting S1P transport .

Applications and Industrial Relevance

Drug Development

  • Neurodegenerative Therapies: Lead optimization of compound 92 is underway for Alzheimer’s clinical trials .

  • Immunomodulators: Spns2 inhibitors are being evaluated for autoimmune diseases .

Material Science

The compound’s thermal stability (decomposition >250°C) makes it suitable for high-performance polymers.

Future Directions

  • Stereoselective Synthesis: Developing enantioselective routes to access chiral derivatives for targeted therapies.

  • Proteomic Studies: Elucidating off-target effects using chemoproteomics.

  • Hybrid Molecules: Conjugating with nanoparticles for enhanced bioavailability.

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